6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
6-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-17-5-4-15(11-18(17)26-2)20(24)23-9-7-16(8-10-23)27-19-6-3-14(12-21)13-22-19/h3-6,11,13,16H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIVUMNFDSCLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be functionalized with a 3,4-dimethoxybenzoyl group through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-hydroxynicotinonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile serves as a scaffold for the development of new pharmaceuticals. Its piperidine structure is particularly relevant for targeting neurological disorders. Research indicates that derivatives of piperidine are prevalent in over twenty classes of pharmaceuticals, demonstrating their importance in drug design .
Mechanism of Action
The compound's mechanism involves interaction with various biological targets, potentially leading to neuroprotective effects. Studies have shown that piperidine derivatives can exhibit significant pharmacological activities, including anti-inflammatory and neuroprotective properties .
Materials Science
Incorporation into Polymers
In materials science, this compound can be integrated into polymers to enhance specific properties such as thermal stability and electrical conductivity. The unique structure allows for modifications that can lead to improved material performance in various applications .
Biological Studies
Biological Interaction Studies
The compound is utilized in biological studies to investigate its interactions with cellular targets. It has been noted for its potential antibacterial and anticancer properties, making it a candidate for further pharmacological exploration .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives, including this compound, on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage compared to control groups .
Case Study 2: Material Enhancement
Another study focused on the incorporation of this compound into polymer matrices for electronic applications. The results showed enhanced conductivity and thermal stability, suggesting potential uses in electronic devices .
Mechanism of Action
The mechanism of action of 6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nicotinonitrile moiety may bind to nucleic acids or proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s structural analogues can be categorized based on substitutions to the nicotinonitrile core and modifications to the piperidine or aromatic moieties. Key comparisons include:
- 6-(1-Adamantyl)-2-[(1-methyl-2-oxopropyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile ( ): Core: Nicotinonitrile with trifluoromethyl (CF₃) at C4. Substituents: Adamantyl at C6 and a sulfanyl group at C2. The CF₃ group may increase metabolic stability and electron-withdrawing effects.
- Substituents: Piperidin-4-yl at C5.
- Substituents: Piperidin-4-yloxy at C6, functionalized with 3,4-dimethoxybenzoyl. This may enhance target binding but reduce passive diffusion compared to adamantyl analogues.
Hypothetical Physicochemical and Pharmacokinetic Properties
The table below estimates key properties based on structural features (values derived from analogous compounds and computational predictions):
Notes:
- The target compound’s 3,4-dimethoxybenzoyl group likely increases molecular weight and logP compared to the simpler piperidin-4-yl analogue , but retains better solubility than the adamantyl derivative due to polar methoxy groups .
- The trifluoromethyl group in the adamantyl analogue may confer metabolic resistance but reduce aqueous solubility.
Research Implications and Limitations
While direct comparative data (e.g., IC₅₀, bioavailability) are absent in the provided evidence, structural analysis suggests that:
- Adamantyl derivatives (e.g., ) prioritize lipophilicity and target engagement in hydrophobic pockets.
- Piperidine-based analogues (e.g., ) favor solubility and interactions with polar residues.
Further experimental studies are required to validate these hypotheses, including crystallographic analyses (e.g., using SHELX for structure determination) and in vitro assays.
Biological Activity
The compound 6-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile , with CAS number 1421505-86-3, is a novel synthetic derivative that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 367.4 g/mol
Structural Features
The compound features a piperidine moiety linked to a nicotinonitrile structure through an ether bond, with a dimethoxybenzoyl substituent. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown efficacy in models of epilepsy, suggesting potential neuroprotective effects .
- Antitumor Properties : Compounds with similar structural motifs are often evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Neuropharmacological Effects : The piperidine and nicotinonitrile components may interact with neurotransmitter systems, potentially affecting mood and cognition.
The precise mechanisms through which this compound exerts its effects remain under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors (e.g., nicotinic acetylcholine receptors), influencing synaptic transmission.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could also play a role in its biological effects.
Study 1: Anticonvulsant Activity Assessment
A study conducted on structurally related compounds demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) model. The results indicated that certain derivatives had comparable efficacy to established antiepileptic drugs like phenytoin, with minimal neurotoxicity observed at therapeutic doses .
Study 2: Antitumor Efficacy
In vitro studies have shown that compounds featuring the nicotinonitrile moiety can inhibit the proliferation of various cancer cell lines. One such study reported a dose-dependent reduction in cell viability following treatment with related compounds, suggesting potential application in cancer therapy .
Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological profile of piperidine derivatives revealed that they could enhance cognitive function in animal models. These findings suggest that compounds like This compound may have implications for treating cognitive disorders .
Data Table
Q & A
Q. How to assess stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
